![molecular formula C18H28N6O2S B2590236 4-(4-(butylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine CAS No. 1170036-66-4](/img/structure/B2590236.png)
4-(4-(butylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of several different functional groups and rings. The piperazine and pyrimidine rings would provide a rigid, planar structure, while the butylsulfonyl group would add some flexibility. The 3,5-dimethyl-1H-pyrazol-1-yl group would likely contribute to the overall stability of the molecule .Chemical Reactions Analysis
As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The presence of the pyrimidine ring suggests that it might participate in reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The piperazine ring could potentially undergo reactions involving the nitrogen atoms, such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the butylsulfonyl group would likely make the compound more hydrophobic, while the piperazine and pyrazole rings could potentially form hydrogen bonds .科学的研究の応用
Automated Pre-column Derivatization and HPLC
Kline, Kusma, and Matuszewski (1999) developed a sensitive method for determining a non-peptide oxytocin receptor antagonist in human plasma, highlighting the significance of similar compounds in analytical chemistry for quantifying drug concentrations in biological matrices (W. Kline et al., 1999).
Antimicrobial Activity
Ammar, Saleh, Micky, Abbas, and El-Gaby (2004) synthesized novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety and evaluated their antimicrobial activity, illustrating the potential of such structures in developing new antimicrobial agents (Y. Ammar et al., 2004).
Antioxidant Evaluation
Gouda (2012) focused on the synthesis of pyrazolopyridine derivatives for antioxidant evaluation, demonstrating the utility of these compounds in exploring antioxidant properties and potential therapeutic applications (M. Gouda, 2012).
Anticancer Evaluation
Turov (2020) explored the anticancer activity of di- and trifunctional substituted 1,3-thiazoles, indicating the critical role of piperazine substituents in enhancing the effectiveness against various cancer cell lines, which underscores the relevance of structural modifications in designing anticancer drugs (Kostyantyn Turov, 2020).
Molecular Structure Investigations
Shawish, Soliman, Haukka, Dalbahi, Barakat, and El‐Faham (2021) synthesized s-triazine incorporates pyrazole/piperidine/aniline moieties and conducted molecular structure investigations, highlighting the importance of molecular design in developing compounds with desired properties (Ihab Shawish et al., 2021).
将来の方向性
特性
IUPAC Name |
4-(4-butylsulfonylpiperazin-1-yl)-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O2S/c1-5-6-11-27(25,26)23-9-7-22(8-10-23)17-13-18(20-16(4)19-17)24-15(3)12-14(2)21-24/h12-13H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPHZJGJMFYVRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3C(=CC(=N3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(butylsulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。